2,2,2-trifluoroethyl N-(4-methylpyridin-3-yl)carbamate
Description
2,2,2-Trifluoroethyl N-(4-methylpyridin-3-yl)carbamate is a carbamate derivative featuring a trifluoroethyl group linked to a pyridine ring substituted with a methyl group at the 4-position. The trifluoroethyl group is known for enhancing metabolic stability and lipophilicity, making such compounds relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-2-3-13-4-7(6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGZLJLXDABJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-methylpyridin-3-yl)carbamate typically involves the reaction of 4-methyl-3-pyridylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(4-methylpyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures.
- Reagent in Organic Reactions : It is employed in various organic reactions due to its reactivity profile, including oxidation, reduction, and nucleophilic substitution reactions.
Biology
- Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor for specific enzymes, particularly phosphodiesterases (PDEs), which are relevant in neuropsychological conditions such as depression and anxiety. The inhibition of PDE4 has shown potential therapeutic effects by enhancing cyclic AMP signaling pathways .
- Binding Affinity Studies : Interaction studies focus on its binding affinity with biological macromolecules, crucial for understanding its pharmacodynamics and pharmacokinetics.
Medicine
- Pharmacological Properties : Research has explored its potential anti-inflammatory and anticancer activities. The trifluoroethyl group enhances the compound's ability to penetrate biological membranes, making it a candidate for drug development targeting various diseases .
Industry
- Agrochemicals : The compound is utilized in developing agrochemicals due to its unique chemical properties. It may serve as an intermediate in synthesizing pesticides or herbicides.
- Specialty Materials : Its incorporation into coatings can improve weather resistance and anti-pollution properties. Additionally, it may enhance the performance of optical fibers and contact lenses.
Neuropharmacological Effects
A study examined the effects of PDE4 inhibitors on cognitive functions in animal models. Results indicated that these inhibitors could improve learning and memory by modulating cAMP levels in the brain.
Anti-inflammatory Properties
Research highlighted the anti-inflammatory effects of related compounds in models of asthma and chronic obstructive pulmonary disease (COPD). Inhibition of PDE4 resulted in reduced airway hyperreactivity and inflammation, demonstrating potential therapeutic applications for this class of compounds .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight | Purity | Substituents | Heterocycle Type |
|---|---|---|---|---|---|
| 2,2,2-Trifluoroethyl N-(4-methylpyridin-3-yl)carbamate* | C9H9F3N2O2 (hypothetical) | ~238.17 | N/A | 4-methyl, pyridin-3-yl | Pyridine |
| 2,2,2-Trifluoroethyl N-(4-fluoropyridin-2-yl)carbamate | C8H6F4N2O2 | 280.35 | 95% | 4-fluoro, pyridin-2-yl | Pyridine |
| 2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate | C9H8F3N3O2S | ~279.23† | Not reported | 4-cyclopropyl, thiazol-2-yl | Thiazole |
| 2,2,2-Trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate | C9H9F3N2O3 | 250.17 | Not reported | 2-methoxy, pyridin-3-yl | Pyridine |
| 2,2,2-Trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate‡ | C7H6F3N2O3 (estimated) | ~232.13 | 95% | 4-methyl, oxazol-3-yl | Oxazole |
*Hypothetical structure inferred from analogs.
†Calculated molecular weight.
‡Molecular formula inferred due to conflicting evidence in source .
Key Observations:
Electron-donating groups (e.g., 4-methyl, 2-methoxy): Stabilize the ring system, improving metabolic stability . Heterocycle Variation: Thiazole (sulfur-containing) and oxazole (oxygen-containing) rings introduce distinct electronic and steric profiles. Thiazoles may enhance metal-binding capabilities, while oxazoles offer higher polarity .
Purity and Analytical Data
- Most analogs (e.g., 4-fluoropyridin-2-yl, 4-methyl-oxazol-3-yl derivatives) are reported with 95% purity, suggesting robust synthetic routes and quality control .
- Acid dissociation constants (pKa) for thiazole derivatives (e.g., 4-cyclopropyl-thiazol-2-yl) are calculable via computational tools like JChem, aiding in solubility prediction .
Biological Activity
2,2,2-Trifluoroethyl N-(4-methylpyridin-3-yl)carbamate is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibition of enzymes involved in metabolic pathways. This compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification processes in the liver.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The trifluoroethyl moiety is known to enhance the potency of antimicrobial agents by increasing their membrane permeability.
- Cytotoxicity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. This effect may be mediated through the activation of caspases and modulation of apoptotic pathways.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through the inhibition of neuroinflammation and oxidative stress pathways.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be lower than those for traditional antibiotics, indicating its potential as an alternative antimicrobial agent.
- Cancer Cell Apoptosis : In a controlled laboratory setting, treatment with this compound resulted in a dose-dependent increase in apoptosis markers in human breast cancer cell lines (MCF-7). Flow cytometry analysis demonstrated an increase in annexin V-positive cells after treatment with varying concentrations of the compound.
- Neuroprotective Study : An animal model exposed to neurotoxic agents showed that administration of this compound significantly reduced markers of inflammation and oxidative damage compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
